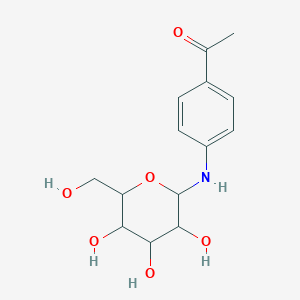![molecular formula C14H17Cl2N3O B5515384 (3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)
(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolopyrrole derivatives and carboxamides involves various chemical reactions and conditions. For example, the synthesis of novel polyamides from aromatic diamines and pyridine derivatives showcases techniques that could be analogous to those used for synthesizing complex structures like "(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide" (Faghihi & Mozaffari, 2008). Additionally, the Bischler-Napieralski reaction, often employed in synthesizing N-substituted pyrroles, provides insights into potential synthesis routes for similar compounds (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure and conformation play critical roles in the chemical behavior of compounds. Studies on molecular interactions and structure elucidation, such as X-ray crystallography and NMR, contribute to understanding the three-dimensional arrangement and electronic properties of similar molecules (Quiroga et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and interactions of a compound depend on its functional groups and molecular structure. For example, the reactivity of pyrrolopyrrole derivatives in various chemical environments can be indicative of the behavior of "(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide" under similar conditions (Ievlev et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and thermal stability are essential for handling and application of chemical substances. The solubility in different solvents and thermal properties can be studied through techniques like thermal gravimetric analysis, contributing to the understanding of physical behavior of related compounds (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, define the application spectrum of the compound. Research on similar pyrrole derivatives can offer insights into the chemical nature and potential reactivity pathways of "(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide" (Cheng et al., 2012).
Propiedades
IUPAC Name |
(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-18-6-5-9-7-19(8-12(9)18)14(20)17-11-4-2-3-10(15)13(11)16/h2-4,9,12H,5-8H2,1H3,(H,17,20)/t9-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQZFSHHOHMPV-JOYOIKCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)


![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)
![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)


![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)
